molecular formula C16H14ClN3O B2926374 1-(2-chlorobenzyl)-3-(1H-indol-3-yl)urea CAS No. 941926-88-1

1-(2-chlorobenzyl)-3-(1H-indol-3-yl)urea

Cat. No. B2926374
CAS RN: 941926-88-1
M. Wt: 299.76
InChI Key: JLUAFQCNFIJAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-(1H-indol-3-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor that has shown promise in a variety of applications, including cancer research and drug discovery.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as our compound of interest, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

The indole nucleus in our compound of interest has been associated with anticancer activity . This suggests potential applications in cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This could make them valuable in the development of new treatments for HIV.

Antioxidant Properties

Some indole derivatives have been synthesized and evaluated for their antioxidant activity . This suggests potential applications in conditions where oxidative stress plays a role.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This could make them useful in combating various microbial infections.

Antitubercular Activity

Indole derivatives have been investigated for their in vitro antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have also been found to possess antidiabetic activity . This suggests potential applications in the management of diabetes.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-19-16(21)20-15-10-18-14-8-4-2-6-12(14)15/h1-8,10,18H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUAFQCNFIJAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea

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